(2-Amino-3-iodophenyl)methanol
Description
(2-Amino-3-iodophenyl)methanol is a halogenated aromatic compound featuring an amino group (-NH₂) and a hydroxymethyl (-CH₂OH) substituent on a benzene ring, with iodine at the 3-position. Such compounds are often intermediates in pharmaceuticals or organic synthesis, as seen in related triazine and imidazole derivatives .
Properties
CAS No. |
53279-84-8 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(2-amino-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 |
InChI Key |
NMBWDKXNUICAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the Sandmeyer reaction, where 2-aminophenylmethanol is diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate .
Industrial Production Methods
Industrial production of (2-Amino-3-iodophenyl)methanol may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-amino-3-iodobenzaldehyde or 2-amino-3-iodobenzoic acid.
Reduction: Formation of 2-amino-3-iodoaniline.
Substitution: Formation of 2-amino-3-azidophenylmethanol or 2-amino-3-thiophenylmethanol.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of (2-Amino-3-iodophenyl)methanol demonstrate significant anticancer properties. For instance, the compound has been studied for its role as a potential inhibitor of certain cancer cell lines. A study highlighted the synthesis of iodinated phenylalanines, which showed promising results in targeting breast cancer cells through radiopharmaceutical approaches . The structural modifications of the compound contribute to enhanced biological activity, making it a candidate for further drug development.
Neurodegenerative Disease Treatment
Another notable application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds similar to (2-Amino-3-iodophenyl)methanol have been identified as having high affinity for proteins involved in neurodegenerative processes, potentially blocking interactions that lead to amyloid plaque formation . This suggests a therapeutic pathway for mitigating cognitive decline associated with such diseases.
Synthetic Chemistry
Intermediate in Organic Synthesis
(2-Amino-3-iodophenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic aromatic substitution makes it valuable for creating more complex molecules . For example, it can be used in the synthesis of benzotriazole-derived amino acids, which are significant in medicinal chemistry due to their fluorescence properties and ability to mimic natural amino acids .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of new materials. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives, where its properties can enhance performance characteristics such as adhesion and thermal stability .
Data Tables
The following table summarizes key characteristics and applications of (2-Amino-3-iodophenyl)methanol:
Case Studies
Case Study 1: Anticancer Research
In a study focused on synthesizing radioiodinated compounds for breast cancer targeting, (2-Amino-3-iodophenyl)methanol was modified to improve its uptake and efficacy against cancer cells. The results demonstrated that these derivatives could effectively localize within tumor tissues, providing a basis for developing targeted therapies .
Case Study 2: Neurodegenerative Disease Mechanism
A research project investigated the binding affinity of certain derivatives of (2-Amino-3-iodophenyl)methanol to Mint proteins involved in Alzheimer’s disease progression. The findings revealed that these compounds could inhibit the formation of amyloid plaques, suggesting a novel approach to treatment strategies aimed at cognitive preservation .
Mechanism of Action
The mechanism of action of (2-Amino-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Comparison with Similar Compounds
Key Structural Analogs
The primary analogs include halogen-substituted derivatives at the 3-position of the benzene ring and isomers with varying substituent positions. Key compounds are:
*Calculated based on iodine’s atomic mass (126.90 g/mol).
Reactivity and Stability
- Halogen Effects : Iodine’s lower electronegativity compared to Cl/Br may reduce electron-withdrawing effects, increasing the benzene ring’s nucleophilicity. This could enhance susceptibility to electrophilic substitution at the 2- or 4-positions.
- Stability: Like the dibromo analog, (2-Amino-3-iodophenyl)methanol is expected to be stable under standard conditions but reactive with strong acids, bases, or oxidizers .
- Synthetic Methods : Reductive agents like DIBAL-H are commonly used to reduce esters to alcohols in analogs (e.g., triazine derivatives), suggesting similar pathways for the target compound .
Physicochemical Properties
- Molecular Weight : The iodine atom significantly increases molecular weight (~263 g/mol) compared to Cl (157.60 g/mol) or Br (202.05 g/mol) analogs.
- Solubility: Iodine’s polarizability may improve solubility in non-polar solvents relative to Cl/Br derivatives.
Biological Activity
The compound (2-Amino-3-iodophenyl)methanol , also known as 2-Iodophenylmethanol , is a structurally significant organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structure and Characteristics
- Molecular Formula : CHINO
- Molecular Weight : 234.03 g/mol
- Density : 1.9 g/cm³
- Melting Point : 89-92 °C
- Boiling Point : 288.3 °C at 760 mmHg
These properties suggest that (2-Amino-3-iodophenyl)methanol is a stable compound suitable for various chemical reactions and biological assays.
Anticancer Activity
Research has indicated that (2-Amino-3-iodophenyl)methanol exhibits significant anticancer properties. A study evaluated its cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC (µM) | Activity Level |
|---|---|---|
| MDA-MB-435 (breast) | 15 | High |
| HCT-8 (colon) | 30 | Moderate |
| SF-295 (CNS) | 25 | Moderate |
The compound demonstrated higher efficacy than standard chemotherapeutic agents like doxorubicin in certain assays, indicating its potential as an anticancer agent .
The biological activity of (2-Amino-3-iodophenyl)methanol is thought to be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Its structural features allow it to act as an inhibitor of specific enzymes associated with tumor growth, although detailed mechanistic studies are still ongoing .
Antioxidant Properties
In addition to its anticancer activity, (2-Amino-3-iodophenyl)methanol has been studied for its antioxidant properties. Extracts containing this compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Study 1: Antitumor Activity in Mice
A notable study involved administering (2-Amino-3-iodophenyl)methanol to mice implanted with human tumor cells. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for further development into a therapeutic agent .
Study 2: In vitro Cytotoxicity Assessment
Another investigation focused on the in vitro cytotoxic effects of (2-Amino-3-iodophenyl)methanol on different cancer cell lines using the MTT assay. The results showed that the compound effectively inhibited cell proliferation, particularly in breast cancer cells, reinforcing its potential as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Amino-3-iodophenyl)methanol, and how can reaction yields be optimized?
- Methodology :
-
Reduction of esters : Use selective reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C) to reduce ester precursors to alcohols. For example, DIBAL-H in anhydrous THF can achieve quantitative yields under controlled conditions .
-
Protection-deprotection strategies : Protect the amino group during iodination to avoid side reactions. Post-iodination, deprotect using acidic or basic conditions depending on the protecting group.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation in electrophilic substitution reactions.
-
Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Data Table :
| Reducing Agent | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|
| DIBAL-H | -70°C | THF | ~99% |
Q. How can (2-Amino-3-iodophenyl)methanol be characterized, and what analytical techniques are most reliable?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm the presence of the aromatic iodine (deshielding effects) and the hydroxyl/amino groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement software (e.g., SHELX) resolves bond angles and hydrogen bonding .
Q. What are the solubility and stability profiles of (2-Amino-3-iodophenyl)methanol under various conditions?
- Methodology :
- Solubility testing : Use a tiered solvent approach (water, methanol, DCM). Similar aminophenol derivatives show sparing solubility in cold water but high solubility in hot methanol or ethanol .
- Stability assays : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products.
- Data Table :
| Solvent | Solubility (25°C) | Reference |
|---|---|---|
| Cold water | Low | |
| Hot methanol | High |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of (2-Amino-3-iodophenyl)methanol derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, 90 K). Refinement with SHELXL confirms bond distances (C–I: ~2.09 Å) and hydrogen-bonding networks (e.g., O–H···N interactions) .
- Comparative analysis : Overlay experimental data with computational models (DFT) to validate geometry.
Q. What mechanistic insights explain iodine’s directing effects in electrophilic substitutions during synthesis?
- Methodology :
- Kinetic studies : Monitor iodination rates under varying conditions (e.g., Lewis acids like FeCl).
- Computational modeling : Use Gaussian or ORCA software to calculate transition-state energies. The iodine atom’s +M effect directs electrophiles to the para position relative to the amino group.
- Isotopic labeling : -labeling tracks regioselectivity in competing reactions .
Q. How can contradictory data on biological activity (e.g., antifungal vs. cytotoxic effects) be systematically addressed?
- Methodology :
- Dose-response assays : Test across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.
- Longitudinal studies : Track time-dependent effects (e.g., 24–72 hours) to distinguish acute vs. chronic toxicity .
- Multi-omics integration : Combine transcriptomics and metabolomics to identify off-target pathways.
Q. What environmental precautions are critical when handling iodinated aromatic compounds?
- Methodology :
- Containment : Use fume hoods and sealed reactors to prevent airborne release. Avoid drainage contamination via liquid-binding materials (e.g., diatomite) .
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before incineration.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound?
- Methodology :
- Iterative validation : Re-run simulations with adjusted parameters (e.g., solvent effects, dispersion corrections).
- Cross-technique verification : Compare DFT results with empirical data (e.g., IR spectroscopy for functional groups) .
- Error analysis : Quantify uncertainties in crystallographic data (R-factor < 0.05) and computational convergence thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
